molecular formula C24H27BrP+ B12091283 Bromohexyltriphenylphosphorane CAS No. 39521-32-9

Bromohexyltriphenylphosphorane

Cat. No.: B12091283
CAS No.: 39521-32-9
M. Wt: 426.3 g/mol
InChI Key: SOQVEVHQMFYMMJ-UHFFFAOYSA-N
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Description

Bromohexyltriphenylphosphorane is an organophosphorus compound with the molecular formula C24H28BrP. It is a phosphonium salt where the phosphorus atom is bonded to a hexyl group and three phenyl groups, with a bromine atom attached to the hexyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromohexyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 1-bromohexane. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:

Ph3P+Br(CH2)6BrPh3P(CH2)6Br+HBr\text{Ph}_3\text{P} + \text{Br}(\text{CH}_2)_6\text{Br} \rightarrow \text{Ph}_3\text{P}(\text{CH}_2)_6\text{Br} + \text{HBr} Ph3​P+Br(CH2​)6​Br→Ph3​P(CH2​)6​Br+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Bromohexyltriphenylphosphorane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Radical Reactions: It can engage in radical reactions, particularly in the presence of radical initiators.

Common Reagents and Conditions:

    Nucleophiles: Such as alkoxides, thiolates, and amines.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Phosphine oxides.

    Reduction Products: Triphenylphosphine and hexyl derivatives.

Scientific Research Applications

Bromohexyltriphenylphosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: It can be used in the modification of biomolecules for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bromohexyltriphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. The phosphorus atom acts as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phenyl groups attached to the phosphorus atom.

Comparison with Similar Compounds

    Hexyltriphenylphosphonium Bromide: Similar structure but lacks the bromine atom on the hexyl chain.

    Triphenylphosphine: A simpler phosphine without the hexyl group.

    Bromotriphenylphosphonium: Contains a bromine atom directly bonded to the phosphorus.

Uniqueness: Bromohexyltriphenylphosphorane is unique due to the presence of both a hexyl chain and a bromine atom, which provides distinct reactivity and applications compared to other phosphonium salts.

Properties

CAS No.

39521-32-9

Molecular Formula

C24H27BrP+

Molecular Weight

426.3 g/mol

IUPAC Name

6-bromohexyl(triphenyl)phosphanium

InChI

InChI=1S/C24H27BrP/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2/q+1

InChI Key

SOQVEVHQMFYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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